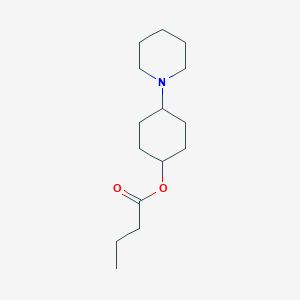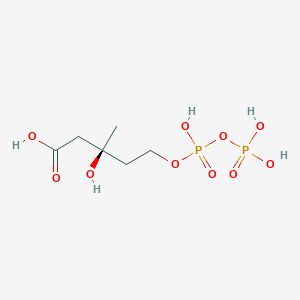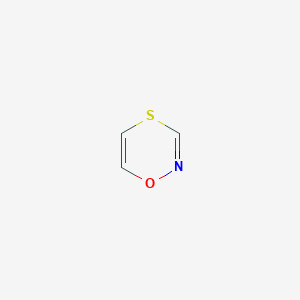
1,4,2-Oxathiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,2-Oxathiazine is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. It is a six-membered ring that contains sulfur, oxygen, and nitrogen atoms. The compound has gained significant attention due to its unique properties, including its ability to form stable complexes with metal ions and its potential as a ligand in catalysis.
Mecanismo De Acción
The exact mechanism of action of 1,4,2-oxathiazine is not well understood. However, it is believed that the compound interacts with metal ions through its sulfur and oxygen atoms to form stable complexes. These complexes can then be used as catalysts or probes for metal ions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 1,4,2-oxathiazine. However, studies have shown that the compound is relatively stable and non-toxic, making it a potentially useful compound for various applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,4,2-oxathiazine in lab experiments is its ability to form stable complexes with metal ions. This makes it a potentially useful compound for catalysis and as a fluorescent probe for metal ions. However, the synthesis of the compound can be challenging, and the use of Lewis acids may be required to facilitate the reaction.
Direcciones Futuras
There are several future directions for research on 1,4,2-oxathiazine. One potential area of research is the development of new synthetic methods for the compound, particularly methods that do not require the use of Lewis acids. Another area of research is the exploration of the compound's potential as a ligand for other transition metal catalysts. Further studies are also needed to fully understand the mechanism of action of the compound and its potential applications in various fields of science.
Métodos De Síntesis
The synthesis of 1,4,2-oxathiazine can be achieved through various methods, including the reaction of thioamides with α-halo ketones or aldehydes. Another method involves the reaction of thioamides with α, β-unsaturated ketones or aldehydes. The use of Lewis acids such as zinc chloride or boron trifluoride is often required to facilitate the reaction.
Aplicaciones Científicas De Investigación
1,4,2-Oxathiazine has been extensively studied for its potential applications in various fields of science. In the field of catalysis, it has been used as a ligand for transition metal catalysts, particularly in the area of asymmetric catalysis. It has also been studied for its potential as a fluorescent probe for metal ions and as a precursor for the synthesis of other heterocyclic compounds.
Propiedades
Número CAS |
1120-66-7 |
|---|---|
Nombre del producto |
1,4,2-Oxathiazine |
Fórmula molecular |
C3H3NOS |
Peso molecular |
101.13 g/mol |
Nombre IUPAC |
1,4,2-oxathiazine |
InChI |
InChI=1S/C3H3NOS/c1-2-6-3-4-5-1/h1-3H |
Clave InChI |
FMYSHKHSQFXYRS-UHFFFAOYSA-N |
SMILES |
C1=CSC=NO1 |
SMILES canónico |
C1=CSC=NO1 |
Sinónimos |
1,4,2-Oxathiazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



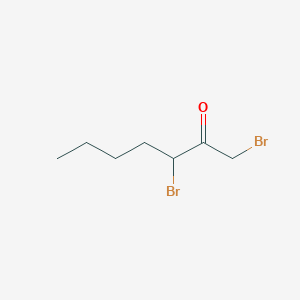

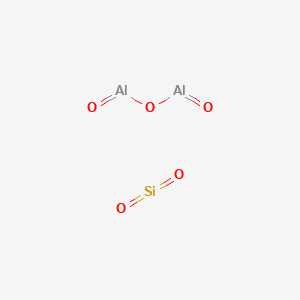
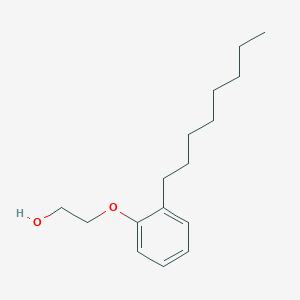
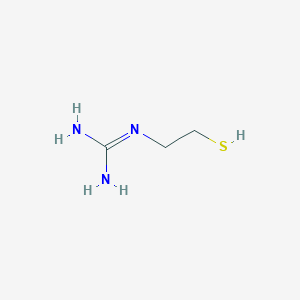
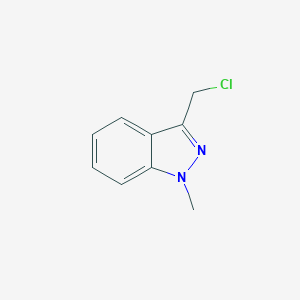


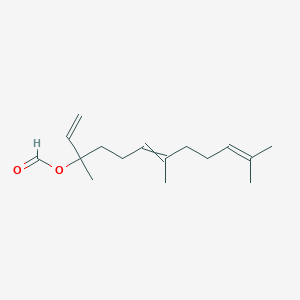
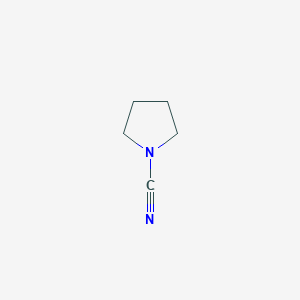
![1-[(1R,2S,3S)-3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopentyl]ethanone](/img/structure/B74915.png)

